molecular formula C10H15N3O4 B13409789 2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol CAS No. 29705-39-3

2,2'-[(4-Amino-3-nitrophenyl)imino]bisethanol

Cat. No.: B13409789
CAS No.: 29705-39-3
M. Wt: 241.24 g/mol
InChI Key: VOLCMGPDRGNUGR-UHFFFAOYSA-N
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Description

2,2’-[(4-Amino-3-nitrophenyl)imino]bisethanol is an organic compound with the molecular formula C10H15N3O4. It is known for its applications in various fields, including chemical analysis, biochemistry, and pharmaceutical research. This compound is characterized by its yellow to orange crystalline solid form and high thermal stability .

Preparation Methods

The synthesis of 2,2’-[(4-Amino-3-nitrophenyl)imino]bisethanol typically involves the reaction of 4-amino-3-nitroaniline with N,N-diethanolamine, followed by acidification. The reaction conditions include maintaining a controlled temperature and pH to ensure the desired product is obtained . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized conditions for large-scale production.

Chemical Reactions Analysis

2,2’-[(4-Amino-3-nitrophenyl)imino]bisethanol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions typically involve the conversion of the nitro group to an amino group.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. .

Scientific Research Applications

2,2’-[(4-Amino-3-nitrophenyl)imino]bisethanol has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2,2’-[(4-Amino-3-nitrophenyl)imino]bisethanol involves its interaction with molecular targets and pathways within biological systems. The compound’s effects are mediated through its functional groups, which can participate in various biochemical reactions. The specific pathways and molecular targets depend on the context of its application, such as its use in medicinal chemistry or biochemical assays .

Comparison with Similar Compounds

2,2’-[(4-Amino-3-nitrophenyl)imino]bisethanol can be compared with similar compounds such as:

These comparisons highlight the uniqueness of 2,2’-[(4-Amino-3-nitrophenyl)imino]bisethanol in terms of its functional groups and resulting applications.

Properties

IUPAC Name

2-[4-amino-N-(2-hydroxyethyl)-3-nitroanilino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O4/c11-9-2-1-8(7-10(9)13(16)17)12(3-5-14)4-6-15/h1-2,7,14-15H,3-6,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOLCMGPDRGNUGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N(CCO)CCO)[N+](=O)[O-])N
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10183853
Record name 2,2'-[(4-Amino-3-nitrophenyl)imino]diethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.24 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29705-39-3
Record name 2,2′-[(4-Amino-3-nitrophenyl)imino]bis[ethanol]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29705-39-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanol, 2,2'-((4-amino-3-nitrophenyl)imino)bis-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029705393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2'-[(4-Amino-3-nitrophenyl)imino]diethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10183853
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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